molecular formula C12H6ClF3O B6381473 2-Chloro-5-(2,4,6-trifluorophenyl)phenol CAS No. 1262001-01-3

2-Chloro-5-(2,4,6-trifluorophenyl)phenol

Cat. No.: B6381473
CAS No.: 1262001-01-3
M. Wt: 258.62 g/mol
InChI Key: RNQBPYNKRRWHFO-UHFFFAOYSA-N
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Description

2-Chloro-5-(2,4,6-trifluorophenyl)phenol is an organic compound with the molecular formula C12H6ClF3O It is a phenolic compound characterized by the presence of a chloro group and three fluorine atoms attached to a phenyl ring

Properties

IUPAC Name

2-chloro-5-(2,4,6-trifluorophenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3O/c13-8-2-1-6(3-11(8)17)12-9(15)4-7(14)5-10(12)16/h1-5,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQBPYNKRRWHFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2F)F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20686027
Record name 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262001-01-3
Record name 4-Chloro-2',4',6'-trifluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20686027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(2,4,6-trifluorophenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild conditions . The general reaction scheme involves the coupling of a halogenated phenol with a trifluorophenylboronic acid derivative.

Industrial Production Methods

Industrial production of 2-Chloro-5-(2,4,6-trifluorophenyl)phenol may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products. The use of advanced catalytic systems and continuous flow reactors can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(2,4,6-trifluorophenyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenols with various functional groups replacing the chloro group.

    Oxidation Reactions: Products include quinones and other oxidized phenolic derivatives.

    Reduction Reactions: Products include reduced phenolic compounds with modified functional groups.

Scientific Research Applications

2-Chloro-5-(2,4,6-trifluorophenyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2,4,6-trifluorophenyl)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds and interact with various enzymes and receptors. The presence of the chloro and trifluorophenyl groups can enhance the compound’s binding affinity and specificity towards its targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-(2,4,6-trifluorophenyl)phenol is unique due to the presence of the trifluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it valuable for specific applications in research and industry.

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